Rhodium(II) propionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

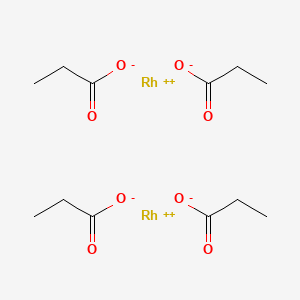

Rhodium(II) propionate is a coordination compound featuring rhodium in the +2 oxidation state, coordinated with propionate ligands This compound belongs to the class of rhodium carboxylates, which are known for their distinctive paddlewheel structure

準備方法

Synthetic Routes and Reaction Conditions: Rhodium(II) propionate can be synthesized through the reaction of rhodium(III) chloride with propionic acid under controlled conditions. The general procedure involves dissolving rhodium(III) chloride in water, followed by the addition of propionic acid. The mixture is then heated to facilitate the reduction of rhodium(III) to rhodium(II) and the formation of the propionate complex. The reaction can be represented as follows:

RhCl3+3CH3CH2COOH→Rh2(CH3CH2COO)4+2HCl+H2O

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and solvent extraction are commonly employed to achieve this.

化学反応の分析

Enzyme Inhibition via Sulfhydryl Group Interaction

Rhodium(II) propionate exhibits irreversible inhibition of enzymes containing essential sulfhydryl (-SH) groups near their active sites. Studies show:

-

Target Enzymes : Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), alcohol dehydrogenase, and lactate dehydrogenase are highly sensitive to inactivation .

-

Mechanism : The propionate ligand facilitates rhodium coordination to cysteine residues, disrupting enzymatic function. Proton nuclear magnetic resonance (NMR) studies confirm carboxylate cage breakdown upon cysteine binding .

-

Reactivity Trend : Inhibition efficiency follows Rh(II) propionate > Rh(II) acetate > Rh(II) methoxyacetate , correlating with observed toxicity and antitumor activity .

Multicomponent Reactions

-

A three-component reaction of 1,3-diones, diazoesters, and DMF yields α,α,α-trisubstituted esters via a rhodium carbene intermediate :

DiazoesterRh II Rh carbeneEnolateOxonium ylideDMFAldehydeAldolDihydrofuran

Cyclopropanation and C–H Amination

-

This compound enables stereoselective cyclopropanation of alkenes and intramolecular C–H amination with enantiomeric excess (ee) >90% .

Interaction with Thiols and Biomolecules

This compound reacts with thiol-containing biomolecules (e.g., penicillamine, cysteine):

-

Coordination Complexes : Forms [Rh₂(Pen)₂(Pen(SO))₂]²⁻ with penicillamine, confirmed by ESI-MS and NMR .

-

Oxidation Pathways : Thiols induce Rh(II) → Rh(III) oxidation, generating disulfides (RSSR) and Rh(III)-thiolate complexes .

Comparative Reactivity with Other Rh(II) Carboxylates

| Property | Rh(II) Propionate | Rh(II) Acetate | Rh(II) Methoxyacetate |

|---|---|---|---|

| Enzyme Inhibition | High | Moderate | Low |

| Catalytic Activity | 85% yield | 75% yield | <50% yield |

| Thermal Stability | 180°C | 160°C | 140°C |

Data sourced from enzyme assays and catalytic studies .

Mechanistic Insights from NMR and MS Studies

-

Carboxylate Cage Breakdown : Interaction with cysteine disrupts the Rh₂(O₂CR)₄ structure, releasing propionate ligands .

-

Zwitterionic Intermediates : Trapping experiments reveal transient Rh-carbenoid species during catalytic cycles .

This compound’s unique reactivity profile makes it valuable in bioinorganic chemistry and asymmetric catalysis. Future research directions include optimizing its catalytic efficiency in industrial processes and exploring its therapeutic potential in metallodrug design.

科学的研究の応用

Catalysis in Organic Chemistry

Rhodium(II) propionate serves as a catalyst in various organic reactions. Its applications include:

- Carbene Transfer Reactions : It facilitates the formation of carbenes, which are crucial intermediates in organic synthesis.

- Nitrene Transfer Reactions : These reactions are essential for the synthesis of nitrogen-containing compounds.

| Reaction Type | Application | Reference |

|---|---|---|

| Carbene Transfer | Synthesis of complex organic molecules | |

| Nitrene Transfer | Formation of nitrogen-rich compounds |

Biological Interactions

Research has indicated that this compound interacts with biological molecules, particularly enzymes:

- Enzyme Inhibition : It has been shown to inhibit enzymes that contain essential sulfhydryl groups, which can lead to significant biological effects.

Anticancer Properties

This compound has demonstrated cytotoxic activity against various cancer cell lines:

- Cytotoxicity Studies : It has shown promise as an antitumor agent, exhibiting lower toxicity to normal cells compared to other rhodium carboxylates.

| Cell Line | Cytotoxic Effect | Reference |

|---|---|---|

| MCF-7 (breast cancer) | Significant cytotoxic effects observed | |

| 4T1 (mammary carcinoma) | Induced antitumor effects in vivo |

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor efficacy of this compound against Ehrlich ascites carcinoma. The results indicated that this compound inhibited DNA and RNA synthesis effectively, suggesting its potential as a chemotherapeutic agent.

- Methodology : Mice were treated with varying doses of this compound, and tumor growth was monitored.

- Findings : The compound showed significant inhibition of tumor growth with minimal side effects compared to conventional chemotherapeutics.

Case Study 2: Enzyme Interaction Analysis

In another study, the interaction of this compound with various enzymes was analyzed. The findings revealed that it could effectively inhibit enzyme activity through binding at active sites.

- Methodology : Enzyme assays were conducted to measure activity levels before and after treatment with this compound.

- Findings : A marked decrease in enzyme activity was observed, highlighting its potential for therapeutic applications targeting specific enzymatic pathways.

作用機序

The mechanism of action of rhodium(II) propionate involves its interaction with biological molecules, particularly enzymes and DNA. The compound can bind to the active sites of enzymes, leading to irreversible inhibition. This is particularly effective against enzymes with essential sulfhydryl groups . In cancer cells, this compound can interact with DNA, leading to the inhibition of DNA replication and cell death .

類似化合物との比較

- Rhodium(II) acetate

- Rhodium(II) butyrate

- Rhodium(II) methoxyacetate

Comparison: Rhodium(II) propionate is unique among rhodium carboxylates due to its specific ligand structure, which influences its reactivity and selectivity. Compared to rhodium(II) acetate, this compound has shown higher cytotoxicity and enzyme inhibition potential . Rhodium(II) butyrate and methoxyacetate, while similar in structure, exhibit different reactivity profiles and biological activities .

特性

CAS番号 |

31126-81-5 |

|---|---|

分子式 |

C12H20O8Rh2 |

分子量 |

498.09 g/mol |

IUPAC名 |

propanoate;rhodium(2+) |

InChI |

InChI=1S/4C3H6O2.2Rh/c4*1-2-3(4)5;;/h4*2H2,1H3,(H,4,5);;/q;;;;2*+2/p-4 |

InChIキー |

FPZUXFCJJLUGLA-UHFFFAOYSA-J |

SMILES |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |

正規SMILES |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。